molecular formula C24H23N5O5S B11653055 (6Z)-5-imino-6-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653055
M. Wt: 493.5 g/mol
InChI Key: SYLHJIBIQVJMLJ-QGUUBAPPSA-N
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Description

(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process may start with the preparation of the core thiadiazolopyrimidine structure, followed by the introduction of various functional groups through reactions such as nitration, etherification, and imination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce imines to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE may be explored as a potential drug candidate. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidines with different substituents. Examples include:

  • (6Z)-5-IMINO-6-(2-METHYLPHENYL)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-5-IMINO-6-(4-NITROPHENYL)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N5O5S

Molecular Weight

493.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23N5O5S/c1-14(2)23-27-28-21(25)19(22(30)26-24(28)35-23)13-16-12-17(29(31)32)7-8-20(16)34-10-9-33-18-6-4-5-15(3)11-18/h4-8,11-14,25H,9-10H2,1-3H3/b19-13-,25-21?

InChI Key

SYLHJIBIQVJMLJ-QGUUBAPPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Origin of Product

United States

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